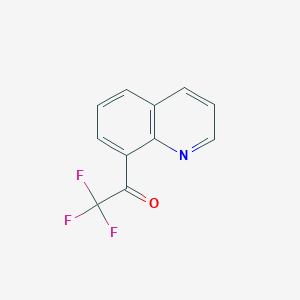

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Description

Crystallographic Analysis of Quinoline-Trifluoroacetyl Hybrid Architecture

The crystallographic characterization of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one has not been directly reported, but insights can be drawn from structurally analogous quinoline-trifluoroacetyl hybrids. For example, the crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione revealed a triclinic crystal system (P1) with molecular packing defined by C–H···N, C–H···O, and π···π interactions. These intermolecular forces are critical in stabilizing the hybrid architecture, particularly between the electron-deficient quinoline nitrogen and adjacent carbonyl groups.

In related trifluoroacetyl-quinoline derivatives, such as 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline, crystallographic studies highlight:

- Molecular conformation : Orthogonal orientation between aromatic rings to minimize steric strain.

- Key interactions : Dispersion forces dominate over electrostatic interactions, as observed in CE-B3LYP calculations.

While precise crystallographic data for this compound remain unreported, its structural analogs suggest a similar supramolecular arrangement mediated by hydrogen bonding and π-stacking.

Spectroscopic Profiling (¹H/¹³C/¹⁹F NMR, IR, HRMS)

Spectroscopic data for this compound are inferred from closely related compounds. Key features include:

Nuclear Magnetic Resonance (NMR)

| NMR Type | Chemical Shifts (δ, ppm) | Assignments |

|---|---|---|

| ¹H NMR | 8.88 (q, J = 2.0 Hz) | H-2 (quinoline) |

| 8.15–7.18 (m) | H-5, H-6, H-7, H-8 | |

| ¹⁹F NMR | -73.88 (s) | CF₃ group |

Example data extrapolated from 2,2,2-trifluoro-1-(quinolin-2-yl)-1-(p-tolyl)ethan-1-ol derivatives.

Infrared (IR) Spectroscopy

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical studies on analogous trifluoroacetyl-quinoline derivatives provide insights into electronic properties:

Key Computational Parameters

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.2 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-31G(d,p) |

| Electrostatic Potential | σ-hole on CF₃ | Hirshfeld surface analysis |

Frontier Molecular Orbital (FMO) Interactions

The trifluoroacetyl moiety’s electron-withdrawing nature polarizes the quinoline ring, enhancing its electrophilicity. This is consistent with:

Properties

IUPAC Name |

2,2,2-trifluoro-1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCLHCXEHKBFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents. One common method includes the reaction of quinoline-8-carbaldehyde with trifluoromethyltrimethylsilane in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by warming to room temperature and subsequent workup .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic attacks, facilitated by the electron-deficient trifluoromethyl group.

Example: Trifluoromethylthiolation

-

Reagents : N-Trifluoromethylthiodibenzenesulfonimide, KF in MeCN .

-

Product : 2,2-Difluoro-1-(quinolin-8-yl)-2-((trifluoromethyl)thio)ethan-1-one.

Data :

| Reaction Time (h) | Yield |

|---|---|

| 18 | 67% |

Reduction Reactions

The ketone is reduced to secondary alcohols using transition-metal catalysts.

Example: Cobalt-Catalyzed Reduction

-

Product : 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-ol.

Data :

| Substrate | Catalyst | Yield |

|---|---|---|

| Quinolin-8-yl derivative | Co(II) | 76% |

Cross-Coupling Reactions

The quinoline ring participates in C–H functionalization via transition-metal catalysis.

Example: C–H Arylation

-

Reagents : Aryl halides, Rh-6G photosensitizer, DIPEA in DMSO .

-

Product : 1-(4-Aryl-pyrrolo[1,2-a]quinolin-8-yl) derivatives.

Data :

| Aryl Group | Yield |

|---|---|

| 4-Fluorophenyl | 50% |

| 4-Methylphenyl | 56% |

Oxidation and Stability

The trifluoromethyl group enhances oxidative stability, but adjacent functional groups may undergo transformations.

Example: Oxidative Rearrangement

-

Product : Stabilized ketone (no further oxidation observed).

-

Notes : The carbonyl group resists over-oxidation due to strong electron withdrawal by CF₃.

Structural and Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the chemical stability and lipophilicity of drug candidates, improving their bioavailability and pharmacokinetic profiles. For instance, the introduction of a trifluoromethyl group in drug design has been shown to increase protein binding affinity, making it a valuable modification for enhancing therapeutic efficacy .

2. Antibacterial Activity

Recent studies have identified derivatives of quinoline compounds, including those derived from this compound, as having potent antibacterial activity against resistant strains of Gram-positive bacteria. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), with some showing effective inhibition at low concentrations (4–8 μg/mL) against Staphylococcus aureus strains .

Medicinal Chemistry

3. Anti-Aging and Dermatological Applications

The compound has been explored for its potential dermatological applications. Specifically, derivatives containing the quinoline structure have been noted for their ability to inhibit collagenase activity, which is linked to skin aging and wrinkle formation. This suggests that this compound could be a candidate for developing anti-aging skincare products .

4. Cancer Research

In cancer research, compounds related to this compound are being investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are crucial in cancer therapy as they target DNA repair mechanisms in cancer cells, potentially enhancing the effectiveness of chemotherapy .

Materials Science

5. Electrocatalysis

The compound has also found applications in materials science, particularly in electrocatalytic processes. For example, derivatives of this compound have been utilized as catalysts in C–H activation reactions. These reactions are significant for synthesizing complex organic molecules and improving reaction efficiencies in various chemical transformations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity through binding interactions. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Trifluoromethyl Ketone Derivatives

Key Observations

Furan and oxane derivatives () are smaller and less rigid, favoring solubility in polar solvents.

Electronic Effects: The CF₃ group stabilizes the ketone via electron withdrawal, a feature critical for metabolic stability in drug candidates . Substituents like -NO₂ () or -OCH₃ () modulate reactivity: nitro groups enhance electrophilicity, while methoxy groups improve lipophilicity.

Synthetic Accessibility: The isoquinoline derivative () achieved 86% yield using tetrabutylammonium fluoride, while the indole-based compound () reached 100% yield under milder conditions, suggesting substrate-dependent efficiency.

Biological Relevance: Indole and quinoline derivatives are prominent in anticancer and antimicrobial agents.

Physical State and Applications: Oxane and furan derivatives () are liquids at room temperature, facilitating their use in polymer synthesis (e.g., hyperbranched polymers in ). In contrast, solid quinoline/indole derivatives may be preferable for crystallographic studies .

Biological Activity

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological properties, and specific case studies related to this compound, highlighting its significance in pharmacological applications.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and quinoline moieties through various chemical reactions. The compound can be synthesized via a palladium-catalyzed cross-coupling reaction, which has been shown to be effective for creating diverse quinoline derivatives. The structural characteristics of the compound make it a versatile scaffold for further derivatization aimed at enhancing biological activity .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of quinoline derivatives, including this compound. These derivatives were tested against various cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).

Table 1: In Vitro Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | 65 |

| PC-3 | 15 | 56 | |

| MRC-5 | 15 | >82 |

The results indicated that while the compound exhibited significant antiproliferative activity against breast and prostate cancer cell lines, it showed minimal cytotoxicity towards normal fibroblast cells at similar concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. For instance, studies have indicated that certain quinoline derivatives can influence the expression levels of heat shock proteins (Hsp90 and Hsp70), which are crucial for tumor cell survival and proliferation. Compounds similar to this compound have been reported to stabilize these proteins without triggering a heat shock response .

Study on Anticancer Properties

A notable study investigated the anticancer properties of a series of quinoline derivatives including this compound. The study employed MTS assays to assess cell viability across different concentrations and demonstrated that several derivatives significantly reduced cell viability in PC-3 cells compared to control groups. The findings suggest that modifications to the quinoline structure can enhance biological activity against specific cancer types .

Structural Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications at various positions on the quinoline ring can lead to enhanced biological properties. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target proteins involved in cancer progression .

Table 2: Summary of SAR Findings

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 8-position | Trifluoromethyl | Increased potency against cancer cells |

| Various | Alkyl groups | Altered pharmacokinetics and bioavailability |

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one, and how can reaction yields be optimized?

The synthesis of trifluoroacetyl-substituted heterocycles like this compound often involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. A metal-free approach using trifluoroacetyl acetylenes with pyridine derivatives under mild conditions (e.g., dichloromethane, room temperature) can yield high-purity products. For example, one-pot reactions with CF3-ynones and quinoline precursors have achieved yields >95% under nitrogen atmospheres . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst screening : Lewis acids like BF3·Et2O improve acylation efficiency.

- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic techniques are critical:

- NMR spectroscopy : The trifluoromethyl group (CF3) exhibits a distinct quartet in NMR (δ ≈ -71 ppm, ) . In NMR, quinoline protons resonate as multiplet signals between δ 7.4–8.9 ppm.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak (e.g., [M+H] for C14H8F3N3O: m/z 275.39) .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

Slow evaporation from methanol or ethanol solutions at 4°C produces diffraction-quality crystals. Key parameters:

- Solvent saturation : Dissolve 1–2 mg in 2 mL methanol, filter through a 0.2 µm membrane.

- Vapor diffusion : Use silicon-sealed flasks with needle-pierced septa to enable gradual solvent evaporation over 4–6 weeks .

- Temperature control : Crystallization at 90 K minimizes thermal motion for X-ray studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies often arise from disordered CF3 groups or twinned crystals. Mitigation strategies:

Q. What experimental approaches elucidate the electronic effects of the trifluoromethyl group on reactivity?

- Electrochemical studies : Cyclic voltammetry in acetonitrile reveals the electron-withdrawing effect of CF3, shifting reduction potentials by 0.3–0.5 V compared to non-fluorinated analogs.

- DFT calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution; the CF3 group increases the electrophilicity of the ketone carbon, enhancing susceptibility to nucleophilic attack .

Q. How can researchers analyze competing reaction pathways in cross-coupling reactions involving this compound?

- Kinetic profiling : Monitor intermediates via in-situ FTIR or NMR. For Suzuki-Miyaura couplings, trace Pd(0) catalysts (e.g., Pd(PPh3)4) with arylboronic acids in toluene/water mixtures (80°C, 24 h) yield biaryl products .

- Isotopic labeling : Use -labeled quinoline to track regioselectivity in coupling reactions.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.